Methacrifos

描述

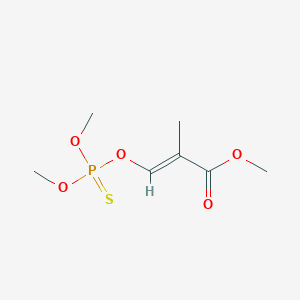

Structure

3D Structure

属性

IUPAC Name |

methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O5PS/c1-6(7(8)9-2)5-12-13(14,10-3)11-4/h5H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAHCMPOMKHKEU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=COP(=S)(OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\OP(=S)(OC)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058144 | |

| Record name | Methacrifos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62610-77-9 | |

| Record name | trans-Methacrifos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62610-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrifos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062610779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacrifos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-((dimethoxyphosphinothioyl)oxy)-2-methyl-, methyl ester, (E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACRIFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJE7U43O5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methacrifos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for Methacrifos, an organophosphate insecticide. The core of this guide focuses on a scientifically established method, the Perkow reaction, which is the most probable route for the laboratory-scale synthesis of this compound. Additionally, an alternative industrial production method is discussed. This document is intended for an audience with a strong background in organic chemistry.

Introduction to this compound

This compound (IUPAC name: methyl (E)-3-(dimethoxyphosphinothioyloxy)-2-methylprop-2-enoate) is an organophosphate insecticide and acaricide.[1] It functions as a cholinesterase inhibitor, leading to the disruption of the nervous system in insects.[2][3] Understanding its synthesis is crucial for the development of related compounds and for the analysis of its production processes and potential impurities.

Proposed Synthesis Pathway via the Perkow Reaction

The synthesis of vinyl phosphates from α-haloketones and trialkyl phosphites is a well-established named reaction in organic chemistry known as the Perkow reaction.[4] Given the structure of this compound, a vinyl phosphate (B84403), this reaction represents the most likely and scientifically sound method for its synthesis.

The proposed Perkow reaction for this compound involves the reaction of trimethyl phosphite (B83602) with methyl 2-chloroacetoacetate . This reaction typically proceeds via a nucleophilic attack of the phosphite on the carbonyl carbon, followed by rearrangement and elimination of methyl chloride to yield the enol phosphate product, this compound.[4][5]

Precursors

-

Trimethyl phosphite (P(OCH₃)₃): A common organophosphorus reagent.

-

Methyl 2-chloroacetoacetate (CH₃C(O)CH(Cl)C(O)OCH₃): An α-halo-β-ketoester.

Reaction Mechanism

The reaction mechanism consists of the following key steps:[4]

-

Nucleophilic addition of the trimethyl phosphite to the carbonyl carbon of methyl 2-chloroacetoacetate, forming a zwitterionic intermediate.

-

Rearrangement of the zwitterionic intermediate to a cationic species with the elimination of the chloride ion.

-

Dealkylation of the cationic species via a nucleophilic attack of the chloride ion on one of the methyl groups of the phosphite, yielding this compound and methyl chloride as a byproduct.

Visualization of the Perkow Reaction Pathway

Caption: The Perkow reaction pathway for the synthesis of this compound.

Experimental Protocol (Exemplary)

Materials:

-

Methyl 2-chloroacetoacetate

-

Trimethyl phosphite

-

Inert solvent (e.g., benzene, toluene, or acetone)[1]

Procedure:

-

To a reaction vessel equipped with a stirrer, dropping funnel, and a condenser, add methyl 2-chloroacetoacetate, optionally dissolved in an inert solvent.[1]

-

With stirring and cooling to maintain a temperature of 30-60°C, add trimethyl phosphite dropwise to the solution. The reaction is often exothermic, and cooling is necessary to control the reaction rate.[1]

-

After the addition is complete, maintain the reaction mixture at a temperature between 30°C and 95°C for 2 to 5 hours to ensure the reaction goes to completion.[1]

-

The byproduct, methyl chloride, is volatile and can be removed from the reaction mixture by distillation.[1]

-

If a solvent was used, it can be removed by distillation, potentially under reduced pressure.[1]

-

The resulting crude this compound can be purified by vacuum distillation.

Quantitative Data

The following table summarizes expected quantitative data for the synthesis of vinyl phosphates via the Perkow reaction, based on analogous preparations.[1]

| Parameter | Value/Range | Notes |

| Molar Ratio of Reactants | ~1:1 to 1:1.5 | (α-haloketone : trialkyl phosphite)[1] |

| Reaction Temperature | 30 - 95 °C | [1] |

| Reaction Time | 2 - 5 hours | [1] |

| Yield | High | Often approaching theoretical yields in similar reactions.[1] |

Alternative Industrial Synthesis Pathway

An alternative route, more likely for industrial-scale production, involves the reaction of an O,O-dialkyl phosphorochloridothioate with the enolate of a β-ketoester. For this compound, this would involve:

-

O,O-dimethyl phosphorochloridothioate

-

The enolate of methyl 2-methyl-3-hydroxypropenoate

This reaction would involve the formation of the enolate using a suitable base, followed by nucleophilic attack on the phosphorus atom of the phosphorochloridothioate.

Visualization of the Industrial Synthesis Pathway

Caption: An alternative industrial synthesis pathway for this compound.

Conclusion

The synthesis of this compound can be approached through at least two viable pathways. The Perkow reaction offers a well-documented and high-yielding route suitable for laboratory synthesis, starting from trimethyl phosphite and methyl 2-chloroacetoacetate. For industrial production, the reaction of O,O-dimethyl phosphorochloridothioate with a pre-formed enolate presents a likely alternative. This guide provides the foundational chemical knowledge for researchers and professionals working with this compound and related organophosphate compounds. Further process optimization would be necessary to translate these pathways into specific, high-yield manufacturing protocols.

References

- 1. US3003916A - Vinyl phosphate insecticides - Google Patents [patents.google.com]

- 2. Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Perkow reaction - Wikipedia [en.wikipedia.org]

- 5. Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Mechanism of Action of Methacrifos on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Acetylcholinesterase is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation is essential for terminating nerve impulses at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which can cause a range of adverse effects from muscle twitching and glandular secretions to paralysis and death.[1] Organophosphate pesticides, including Methacrifos, are potent, irreversible inhibitors of AChE, making this enzyme a primary target for their insecticidal and toxicological actions.

Mechanism of Action of this compound on Acetylcholinesterase

As an organophosphate, this compound is known to be an acetylcholinesterase (AChE) inhibitor.[2] The fundamental mechanism of action for organophosphates involves the irreversible phosphorylation of the serine hydroxyl group within the active site of the AChE enzyme.[3] This process effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

The active site of AChE contains a catalytic triad (B1167595) consisting of serine, histidine, and glutamate (B1630785) residues. The inhibition process can be described as follows:

-

Binding: The this compound molecule initially binds to the active site of AChE.

-

Phosphorylation: The phosphorus atom of this compound is electrophilic and reacts with the nucleophilic hydroxyl group of the serine residue in the catalytic triad. This results in the formation of a stable, covalent phosphate-serine bond.

-

Irreversible Inhibition: This phosphorylation renders the enzyme inactive. The resulting phosphorylated enzyme is extremely stable and does not readily undergo hydrolysis, leading to what is considered irreversible inhibition.[3]

-

Aging: Over time, the phosphorylated enzyme complex can undergo a process called "aging," which involves the dealkylation of the phosphate (B84403) group. This process further strengthens the bond between the organophosphate and the enzyme, making reactivation by oxime reactivators impossible.

This covalent modification of the AChE active site is the molecular basis for the toxicity of this compound and other organophosphate compounds.

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The Ki is the dissociation constant for the inhibitor and the enzyme, providing a measure of the affinity of the inhibitor for the enzyme.

Table 1: Comparative in vitro Acetylcholinesterase Inhibition Data for Selected Organophosphates

| Organophosphate (Active Metabolite) | AChE Source | IC50 (µM) | Inhibition Constant (Ki) |

| This compound | Data Not Available | Not Found | Not Found |

| Chlorpyrifos-oxon | Human Erythrocyte | 0.12 | - |

| Paraoxon (from Parathion) | Human Recombinant | - | 0.23 µM |

| Dichlorvos | Electric Eel | 0.02 µM | - |

| Malaoxon (from Malathion) | Bovine Erythrocyte | 0.07 µM | - |

Note: The inhibitory potency of organophosphates can vary depending on the source of the acetylcholinesterase enzyme, the experimental conditions, and the specific assay used.[4]

Experimental Protocols for Acetylcholinesterase Inhibition Assays

The most common method for determining AChE inhibition is the colorimetric assay developed by Ellman and colleagues. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.

Ellman's Assay Protocol for IC50 Determination

Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound or other organophosphate inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the this compound inhibitor in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 200 µL of phosphate buffer.

-

Control (100% activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of the solvent used for the inhibitor.

-

Test Compound: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of the this compound solution at various concentrations.

-

Reference Inhibitor: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of a known AChE inhibitor at various concentrations.

-

-

Enzyme and Inhibitor Incubation:

-

Add the AChE enzyme solution to each well (except the blank).

-

Add the different concentrations of the this compound inhibitor or control solvent to the respective wells.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

To each well, add 10 µL of the DTNB solution.

-

To initiate the enzymatic reaction, add 10 µL of the ATCI solution to each well.

-

Immediately start monitoring the change in absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Workflow for IC50 Determination

Caption: General Experimental Workflow for Determining AChE Inhibition IC50.

Conclusion

References

Methacrifos Neurotoxicity in Insect Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacrifos, an organophosphate insecticide, exerts its primary neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This guide provides a comprehensive overview of the neurotoxicity of this compound in various insect models. It details the core mechanism of action, summarizes quantitative toxicity data, outlines experimental protocols for neurotoxicity assessment, and explores the sublethal behavioral and physiological impacts. Furthermore, this document elucidates the key signaling pathways involved and the metabolic detoxification routes employed by insects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in insecticide development, neurotoxicology, and pest management.

Introduction

This compound is a broad-spectrum organophosphorus insecticide and acaricide used to control a variety of agricultural and stored product pests.[1] Its efficacy stems from its potent neurotoxic properties, which disrupt the normal functioning of the insect nervous system. Understanding the precise mechanisms of this compound neurotoxicity is crucial for developing more selective and effective pest control strategies, managing insecticide resistance, and assessing its potential impact on non-target organisms. This technical guide synthesizes the current knowledge on this compound neurotoxicity in insect models, with a focus on quantitative data, experimental methodologies, and the underlying biochemical and signaling pathways.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

Mechanism:

-

Phosphorylation: this compound, or its active metabolite, phosphorylates the serine hydroxyl group within the active site of AChE.

-

Enzyme Inactivation: This phosphorylation results in a stable, inactive enzyme complex.

-

Acetylcholine Accumulation: The inactivation of AChE leads to the accumulation of ACh in the synapse.

-

Continuous Nerve Stimulation: The excess ACh continuously stimulates postsynaptic nicotinic acetylcholine receptors (nAChRs), leading to hyperexcitation of the nervous system.

-

Symptoms and Death: This uncontrolled nerve firing results in tremors, paralysis, and ultimately, the death of the insect.[1]

Quantitative Toxicity Data

The toxicity of this compound varies across different insect species. The following tables summarize the available quantitative data on its lethal and inhibitory concentrations.

Table 1: Lethal Concentrations (LC50) of this compound for Various Insect Species

| Insect Species | Bioassay Method | LC50 | Exposure Time | Reference(s) |

| Tribolium castaneum (Red Flour Beetle) | Grain Mixing | 1.8 - 5.6 mg/kg | - | [1] |

| Sitophilus oryzae (Rice Weevil) | Not Specified | Not Specified | - | - |

| Rhyzopertha dominica (Lesser Grain Borer) | Not Specified | Not Specified | - | - |

Note: Data for Sitophilus oryzae and Rhyzopertha dominica were not available in the searched literature.

Table 2: Inhibitory Concentrations (IC50) of this compound for Acetylcholinesterase (AChE)

| Insect Species | Enzyme Source | IC50 | Reference(s) |

| Not Specified | Not Specified | Not Specified | - |

Note: Specific IC50 values for this compound against insect AChE were not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxicity of this compound in insect models.

Insecticide Bioassays

4.1.1. Topical Application Bioassay

This method is used to determine the contact toxicity of this compound.

-

Insect Rearing: Rear insects under controlled conditions of temperature, humidity, and photoperiod.

-

Insecticide Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone).

-

Application: Apply a small, precise volume (e.g., 0.1-1 µL) of the insecticide solution to the dorsal thorax of each insect using a micro-applicator. Control insects receive the solvent alone.

-

Observation: Place the treated insects in clean containers with food and water.

-

Mortality Assessment: Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: Calculate the LC50 value using probit analysis.

4.1.2. Diet Incorporation Bioassay

This method assesses the oral toxicity of this compound.

-

Insect Rearing: As described in 4.1.1.

-

Diet Preparation: Prepare an artificial diet suitable for the insect species.

-

Insecticide Incorporation: Incorporate various concentrations of this compound into the diet. A control diet without the insecticide should also be prepared.

-

Feeding: Provide the treated and control diets to the insects.

-

Observation and Mortality Assessment: As described in 4.1.1.

-

Data Analysis: Calculate the LC50 value using probit analysis.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay quantifies the inhibitory effect of this compound on AChE activity, commonly using the Ellman method.

-

Enzyme Preparation: Homogenize insect heads or whole bodies in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) and centrifuge to obtain a supernatant containing AChE.

-

Reagent Preparation:

-

Prepare a stock solution of acetylthiocholine (B1193921) iodide (ATCI), the substrate.

-

Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.

-

Prepare various concentrations of this compound.

-

-

Assay Procedure:

-

In a 96-well microplate, add the enzyme preparation, DTNB, and different concentrations of this compound (or buffer for control).

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding ATCI.

-

-

Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Behavioral Assays

4.3.1. Locomotor Activity Assay

This assay quantifies changes in insect movement after exposure to sublethal doses of this compound.

-

Insect Treatment: Expose insects to a sublethal concentration of this compound through topical application or diet incorporation.

-

Acclimation: Place individual insects in an arena and allow them to acclimate.

-

Tracking: Use a video tracking system to record the movement of each insect for a defined period.

-

Data Analysis: Analyze the tracking data to quantify parameters such as distance moved, velocity, and turning rate. Compare the results between treated and control groups.

4.3.2. Feeding Behavior Assay

This assay measures the effect of this compound on insect feeding.

-

Diet Preparation: Prepare an artificial diet containing a feeding stimulant and a non-toxic dye. Incorporate a sublethal concentration of this compound into the treated diet.

-

Feeding Period: Provide both treated and control diets to the insects for a specific duration.

-

Quantification:

-

Gravimetric method: Weigh the amount of diet consumed.

-

Spectrophotometric method: Homogenize the insect and measure the amount of dye ingested using a spectrophotometer.

-

-

Data Analysis: Compare the food consumption between treated and control groups.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the cholinergic pathway. Below are diagrams illustrating this pathway and a general workflow for neurotoxicity screening.

Caption: Cholinergic synapse showing the inhibitory action of this compound on acetylcholinesterase.

Caption: General workflow for screening and characterizing neurotoxic insecticides.

Sublethal Effects of this compound

Exposure to sublethal concentrations of this compound can lead to a range of adverse effects on insect physiology and behavior, which can have significant impacts on population dynamics.

-

Behavioral Alterations:

-

Locomotion: Insects may exhibit hyperactivity, tremors, or, conversely, reduced movement and paralysis.

-

Feeding: A reduction in feeding activity is a common sublethal effect.

-

Oviposition: this compound can interfere with egg-laying behavior, potentially reducing the number of eggs laid or altering oviposition site selection.

-

Learning and Memory: Cognitive functions, such as learning and memory, may be impaired.

-

-

Physiological Effects:

-

Development: Sublethal exposure can negatively impact insect development, leading to prolonged developmental times or morphological abnormalities.

-

Reproduction: Fecundity and fertility may be reduced.

-

Effects on Other Neurotransmitter Systems

While the primary target of this compound is the cholinergic system, organophosphates can also indirectly affect other neurotransmitter systems.

-

GABAergic System: The hyperexcitation caused by cholinergic disruption can lead to secondary effects on the inhibitory GABAergic system as the nervous system attempts to compensate. However, direct interactions of this compound with GABA receptors in insects have not been extensively documented.

-

Octopaminergic System: Octopamine is a key neurotransmitter in insects involved in various physiological processes, including the "fight or flight" response. The stress induced by this compound poisoning could lead to alterations in octopaminergic signaling.

Detoxification and Resistance

Insects have evolved mechanisms to detoxify insecticides, which can lead to the development of resistance.

-

Metabolic Detoxification:

-

Cytochrome P450 Monooxygenases (P450s): These enzymes can metabolize this compound through oxidative reactions, rendering it less toxic. Specific P450 isozymes may be overexpressed in resistant insect strains.

-

Glutathione (B108866) S-Transferases (GSTs): GSTs conjugate glutathione to this compound or its metabolites, increasing their water solubility and facilitating their excretion. Elevated GST activity is often associated with organophosphate resistance.

-

-

Target Site Insensitivity:

-

Mutations in the gene encoding AChE can alter the enzyme's structure, reducing its sensitivity to inhibition by this compound.

-

References

Environmental Fate and Degradation of Methacrifos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methacrifos, an organophosphate insecticide, has been utilized for the control of various insect pests. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, transformation, and mobility of this compound. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide also incorporates general principles of environmental degradation for organophosphate insecticides and outlines the standardized experimental protocols used to generate such data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Introduction to this compound

This compound is an organophosphorus compound characterized by a vinyl phosphate (B84403) functional group. Its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is vital for the proper functioning of the nervous system in insects. While effective as a pesticide, the introduction of any chemical into the environment necessitates a thorough evaluation of its potential to persist, bioaccumulate, and transform into other potentially harmful substances.

Abiotic Degradation Pathways

Abiotic degradation processes, namely hydrolysis and photolysis, are significant contributors to the breakdown of organophosphate insecticides in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For organophosphate esters like this compound, the rate of hydrolysis is highly dependent on pH and temperature. Generally, these compounds are more susceptible to hydrolysis under alkaline conditions.

Quantitative Data on Hydrolysis of this compound

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-life (DT₅₀) | Data Not Available | pH 4, 7, 9 at 25°C | N/A |

Absence of specific data for this compound is noted. For organophosphates, hydrolysis rates typically increase with increasing pH.

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

The standard protocol for determining the rate of hydrolysis involves incubating the test substance in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and a constant temperature in the dark. Samples are collected at specific time intervals and analyzed for the concentration of the parent compound and any major degradation products. The rate constant and half-life are then calculated.

dot

Caption: Generalized hydrolysis pathway of this compound.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this process is primarily driven by sunlight. The rate of photolysis depends on the light absorption properties of the molecule and the quantum yield of the degradation reaction.

Quantitative Data on Photolysis of this compound

| Parameter | Value | Conditions | Reference |

| Aqueous Photolysis Half-life (DT₅₀) | Data Not Available | Simulated sunlight, sterile water | N/A |

| Soil Photolysis Half-life (DT₅₀) | Data Not Available | Simulated sunlight, soil surface | N/A |

Experimental Protocol: Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This protocol involves exposing a solution of the test substance in pure, sterile water to a light source that simulates natural sunlight. The concentration of the test substance and its photoproducts are monitored over time. Dark controls are run in parallel to differentiate between photolytic and other degradation processes. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

dot

Caption: General process of this compound photolysis.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms in soil and water, is a primary route of dissipation for many pesticides.

Degradation in Soil

In the soil environment, this compound is subject to microbial metabolism, which can lead to its breakdown into less complex molecules. The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the microbial population.

Quantitative Data on Soil Metabolism of this compound

| Parameter | Value | Conditions | Reference |

| Aerobic Soil Metabolism Half-life (DT₅₀) | Data Not Available | Laboratory, 20°C, various soil types | N/A |

| Anaerobic Soil Metabolism Half-life (DT₅₀) | Data Not Available | Laboratory, 20°C, various soil types | N/A |

Specific soil degradation half-lives for this compound are not available in the reviewed literature.

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study involves treating soil samples with the test substance and incubating them under controlled aerobic or anaerobic conditions. At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. The rate of degradation and the nature of the metabolites are determined. The mineralization of the pesticide to carbon dioxide is often quantified using radiolabeled compounds.

dot

Caption: Conceptual workflow of this compound degradation in soil.

Degradation in Water-Sediment Systems

In aquatic environments, pesticides can partition between the water column and sediment. The sediment is often a site of enhanced microbial activity, leading to faster degradation rates compared to the water phase alone.

Quantitative Data on Water-Sediment Degradation of this compound

| Parameter | Value | Conditions | Reference |

| Total System Half-life (DT₅₀) | Data Not Available | Laboratory, aerobic/anaerobic, 20°C | N/A |

| Water Phase Half-life (DT₅₀) | Data Not Available | Laboratory, aerobic/anaerobic, 20°C | N/A |

| Sediment Phase Half-life (DT₅₀) | Data Not Available | Laboratory, aerobic/anaerobic, 20°C | N/A |

Specific data for the degradation of this compound in water-sediment systems is not available.

Experimental Protocol: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This protocol uses intact water-sediment systems collected from natural environments. The test substance is added to the water phase, and the systems are incubated under either aerobic or anaerobic conditions. The concentrations of the parent compound and its metabolites are measured in both the water and sediment phases over time to determine the degradation rates and pathways in the complete aquatic system.

dot

Methacrifos Metabolism: A Technical Guide for Researchers

An In-depth Examination of Metabolic Pathways, Experimental Protocols, and Comparative Analysis in Target and Non-Target Organisms.

This technical guide provides a comprehensive overview of the metabolism of methacrifos, an organophosphorus insecticide. It is intended for researchers, scientists, and professionals in drug development and toxicology. This document details the biotransformation of this compound, presents quantitative data, outlines experimental methodologies, and visualizes key metabolic and experimental processes.

Introduction to this compound

This compound (C7H13O5PS) is an organophosphate insecticide primarily used to control insect pests in stored products.[1][2][3] Its efficacy is rooted in its ability to disrupt the nervous system of target organisms.[4] Understanding the metabolic fate of this compound is crucial for assessing its selectivity, potential toxicity to non-target species, and for the development of safer and more effective pest control strategies.

Mechanism of Action

The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[4] AChE is critical for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic junctions, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4]

Interestingly, this compound in its original thiophosphate (P=S) form is a weak inhibitor of AChE. It requires metabolic activation to its oxygen analog, or oxon (P=O), to become a potent inhibitor.[4] This bioactivation is a key step in its toxicity.

Metabolic Pathways

The metabolism of xenobiotics like this compound generally occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility and facilitate excretion.[5][6]

Phase I Metabolism: Bioactivation and Detoxification

The critical Phase I reaction for this compound is oxidative desulfuration, which converts the parent compound into its highly toxic oxon form. This process is primarily catalyzed by cytochrome P450 (CYP) monooxygenases.[4][7]

Other Phase I reactions include hydrolysis and demethylation, which are generally considered detoxification pathways as they lead to less toxic degradation products.[1][8]

Phase II Metabolism: Conjugation

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions. These include glucuronidation, sulfation, and glutathione (B108866) conjugation, which render the metabolites more water-soluble for easier elimination from the body.[5][6]

Metabolism in Target vs. Non-Target Organisms

The selective toxicity of this compound between insects (target) and mammals (non-target) is largely determined by the differential rates of metabolic activation and detoxification.

-

In Target Organisms (Insects): Insects often exhibit a high rate of oxidative bioactivation of this compound to its toxic oxon form. Their detoxification pathways, such as hydrolysis by esterases or conjugation by glutathione S-transferases (GSTs), may be less efficient or can be overwhelmed, leading to the accumulation of the toxic oxon and subsequent acetylcholinesterase inhibition.[9][10]

-

In Non-Target Organisms (Mammals): Mammals generally possess more robust detoxification systems.[11] The hepatic cytochrome P450 enzymes in mammals can catalyze the bioactivation, but this is often counterbalanced by rapid hydrolysis of both the parent compound and the oxon by carboxylesterases found in the liver and plasma.[4][12] Additionally, efficient Phase II conjugation further aids in the rapid detoxification and excretion of this compound metabolites.[1]

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data from studies on this compound metabolism.

Table 1: Excretion of ¹⁴C-Methacrifos in Rats Following a Single Oral Dose (~5 mg/kg) [1]

| Excretion Route | % of Administered Dose (Males) | % of Administered Dose (Females) |

| Urine | 30.2 | 43.8 |

| Feces | 10.2 | 8.7 |

| Expired Air | 54.7 | 52.7 |

| Total Recovery | 97.4 | 106.6 |

Table 2: Distribution of Radioactivity in Stored Wheat Treated with 10 mg/kg ¹⁴C-Methacrifos [1]

| Compound | % of Radioactivity Recovered After 0 Days | % of Radioactivity Recovered After 23 Days | % of Radioactivity Recovered After 140 Days | % of Radioactivity Recovered After 294 Days | % of Radioactivity Recovered After 385 Days |

| Extractable | |||||

| This compound (parent) | 99.7 | 98.5 | 51.6 | 33.3 | 25.2 |

| Demethylated this compound-derivatives | - | Trace | 1.3 | 1.4 | 1.5 |

| Other water-soluble metabolites | - | 0.1 | 1.4 | 1.6 | 1.9 |

| Unextractable | 0.3 | 1.4 | 45.7 | 63.7 | 71.4 |

Experimental Protocols

Detailed methodologies are essential for the accurate study of insecticide metabolism. Below are outlines of key experimental protocols.

In Vitro Metabolism Studies

In vitro models using liver-derived cells or subcellular fractions are valuable for high-throughput screening of xenobiotic metabolism.[5]

Protocol: In Vitro Pesticide Metabolism in 2D Sandwich-Cultured Hepatocytes [5]

-

Cell Culture:

-

Plate human-induced pluripotent stem cell-derived hepatocytes (iHep) in a collagen sandwich format on 96-well plates.

-

Maintain cultures at 37°C and 5% CO₂ with regular media exchange.

-

-

Chemical Exposure:

-

On day 4 or 8 of culture, expose the cells to a mixture of pesticides (e.g., 1 or 5 µM) in the culture medium.

-

-

Sample Collection:

-

Collect media samples at various time points post-exposure.

-

Quench metabolic activity immediately, for example, by freezing at -70°C.

-

-

Sample Preparation (for LC-MS/MS):

-

Thaw samples and extract metabolites using a solvent mixture (e.g., chloroform:methanol).

-

Centrifuge to pellet cell debris and proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

Residue Analysis in Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food samples.

Protocol: QuEChERS for Pesticide Residue Analysis

-

Sample Homogenization:

-

Weigh a representative sample (e.g., 10g of homogenized fruit or vegetable) into a 50 mL centrifuge tube.

-

-

Extraction:

-

Add 10 mL of acetonitrile (B52724).

-

Add a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) to induce phase separation.

-

Shake vigorously for 1 minute.

-

-

Centrifugation:

-

Centrifuge the tube at high speed (e.g., 4000 rpm for 5 minutes).

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove water).

-

Vortex and centrifuge.

-

-

Final Preparation and Analysis:

-

Take the final extract, filter if necessary, and inject it into an LC-MS/MS or GC-MS system for analysis.[13]

-

Analytical Instrumentation: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective determination of pesticides and their metabolites.[14]

-

Chromatography: A reversed-phase column (e.g., C18) is typically used to separate the analytes. A gradient elution with mobile phases like water with 0.1% formic acid and methanol (B129727) or acetonitrile with 0.1% formic acid is common.[5]

-

Mass Spectrometry: Electrospray ionization (ESI) is often used in both positive and negative modes. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[14]

Conclusion

The metabolism of this compound is a complex process involving both bioactivation to a potent acetylcholinesterase inhibitor and detoxification through various enzymatic pathways. The balance between these competing pathways is a key determinant of the insecticide's selective toxicity. While highly effective against target insect pests, non-target organisms like mammals generally exhibit efficient detoxification and excretion mechanisms, reducing the risk of toxicity. The experimental protocols and analytical methods outlined in this guide provide a framework for further research into the metabolism and safety assessment of this compound and other xenobiotics.

References

- 1. 525. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 2. This compound | C7H13O5PS | CID 3034435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Buy this compound | 62610-77-9 [smolecule.com]

- 5. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nonoxidative enzymes in the metabolism of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Method to Address the Importance of Detoxified Enzyme in Insecticide Resistance – Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jfda-online.com [jfda-online.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methacrifos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methacrifos, an organophosphate insecticide. The information is curated for research and development professionals, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key concepts.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate[1][2] |

| CAS Number | 62610-77-9[2][3][4] |

| Molecular Formula | C7H13O5PS[1][2][3][4] |

| Molecular Weight | 240.22 g/mol [1] |

| Canonical SMILES | CC(=COP(=S)(OC)OC)C(=O)OC[5][6] |

| InChI Key | NTAHCMPOMKHKEU-AATRIKPKSA-N[1][4] |

Table 2: Physical Properties of this compound

| Property | Value | Source Quality |

| Physical State | Colorless liquid or oil[5][7] | Verified |

| Melting Point | <25 °C[8][9] | Unverified |

| Boiling Point | 90 °C at 0.01 mmHg[5][10] | Unverified |

| Density | 1.225 g/mL[5] | Unverified |

| Vapor Pressure | 160 mPa at 20 °C[5] | Unverified |

| Water Solubility | 400 mg/L at 20 °C and pH 7[5][10] | Verified |

| Solubility in Organic Solvents | Readily soluble in many organic solvents[10] | - |

| Octanol/Water Partition Coefficient (logP) | 1.597 | Calculated[11] |

Chemical Stability and Reactivity

This compound, as an organothiophosphate, exhibits characteristic reactivity patterns:

-

Hydrolysis: It is susceptible to hydrolysis, a process that involves the cleavage of the ester bonds, particularly the P-O-vinyl bond. This process is accelerated in the presence of water and can lead to the formation of less toxic degradation products.[6]

-

Oxidation: The thiophosphate group (P=S) can be oxidized to its more potent phosphate (B84403) analog (P=O), known as the oxon. This oxidative desulfuration is a common metabolic activation pathway for organothiophosphate insecticides.[6]

-

Thermal Decomposition: When subjected to high temperatures, such as those in thermal desorption or incineration processes, organophosphate compounds can decompose to form various products. For similar compounds like chlorpyrifos (B1668852), decomposition under inert conditions can yield substances like carbon disulfide, while oxidative conditions can produce sulfur dioxide and other toxicants.[12]

-

Nucleophilic Substitution: The phosphorus atom in this compound is electrophilic and can be a target for nucleophilic attack, leading to substitution reactions.[6]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[5][6] AChE is critical for the termination of nerve impulses in the cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately death of the target insect.[6]

Caption: Acetylcholinesterase inhibition pathway by this compound.

Standardized Experimental Protocols

The determination of the physicochemical properties of chemical compounds like this compound follows standardized methodologies, often adhering to guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development).

1. Melting Point Determination (OECD TG 102)

-

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state.

-

Methodology (Capillary Method):

-

A small, dried sample of the substance is packed into a capillary tube.

-

The tube is placed in a heated block or bath with a calibrated thermometer.

-

The temperature is raised at a controlled rate.

-

The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting range.

-

2. Boiling Point Determination (OECD TG 103)

-

Principle: This method determines the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Methodology (Ebulliometer):

-

The substance is placed in an ebulliometer, an apparatus designed for precise boiling point measurement.

-

The substance is heated, and the temperature of the vapor-liquid equilibrium is measured with a calibrated temperature sensor.

-

The atmospheric pressure is simultaneously recorded, as the boiling point is pressure-dependent.

-

3. Water Solubility Determination (OECD TG 105)

-

Principle: This method measures the saturation mass concentration of a substance in water at a given temperature.

-

Methodology (Flask Method):

-

An excess amount of the test substance is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, GC).

-

Caption: A generalized workflow for determining water solubility.

4. Vapor Pressure Determination (OECD TG 104)

-

Principle: This method measures the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases at a given temperature.

-

Methodology (Gas Saturation Method):

-

A stream of inert gas (e.g., nitrogen) is passed through or over the test substance at a known, slow flow rate.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of substance transported by the gas is determined by trapping it (e.g., on a sorbent tube) and then quantifying it analytically.

-

The vapor pressure is calculated from the mass of the substance transported and the volume of gas passed through.

-

Logical Relationships

This compound belongs to a well-defined class of chemical compounds with specific structural features that dictate its biological activity.

References

- 1. This compound | C7H13O5PS | CID 3034435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (Ref: CGA 20168 ) [sitem.herts.ac.uk]

- 6. Buy this compound | 62610-77-9 [smolecule.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | 62610-77-9 [chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound [drugfuture.com]

- 11. This compound (CAS 62610-77-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Research Applications of Methacrifos (CAS Number 62610-77-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacrifos (CAS No. 62610-77-9) is an organophosphorus compound primarily utilized as a broad-spectrum insecticide and acaricide.[1][2] Its principal mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects, leading to paralysis and death.[1] This technical guide provides a comprehensive overview of the research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. The information is intended to support researchers and professionals in the fields of agriculture, environmental science, and toxicology.

Chemical and Physical Properties

This compound, chemically known as methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate, is a clear, colorless oil.[3][4][5][6][7][8] Its stable form is the trans-isomer.[4] A comprehensive summary of its physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 62610-77-9 | [3][5][6][7] |

| Molecular Formula | C₇H₁₃O₅PS | [5][6][7] |

| Molecular Weight | 240.22 g/mol | [5] |

| IUPAC Name | methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate | [3][5] |

| Synonyms | trans-Methacrifos, CGA 20168, Damfin | [3][4][5][6][8] |

| Appearance | Clear Colourless Oil | |

| Boiling Point | 90 °C | [4] |

| Melting Point | <25 °C | [4] |

| logP (Octanol/Water Partition Coefficient) | 1.9 | [5] |

| Water Solubility | log10WS: 2.52 (mol/L) | [4] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. The inhibition of AChE by this compound leads to an accumulation of ACh, resulting in continuous stimulation of nerve fibers, which causes paralysis and ultimately death of the insect.[1]

This compound itself is a thiophosphate, which requires metabolic activation to its oxygen analog (oxon) to become a potent AChE inhibitor. This bioactivation is typically carried out by cytochrome P450 enzymes in the target organism. The resulting oxon derivative then phosphorylates a serine residue within the active site of AChE, forming a stable, covalent bond that inactivates the enzyme.

Research Applications and Efficacy

The primary research application of this compound is in the field of agricultural pest control, particularly for stored grains. It has been shown to be effective against a variety of pests including the flour beetle, grain mites, and grain moths.

Efficacy Against Stored-Product Pests

Research has demonstrated the effectiveness of this compound in controlling stored-product insect pests. The efficacy can be influenced by environmental factors such as temperature and humidity.

Table 2: Efficacy of this compound Against Stored-Product Pests

| Target Pest | Efficacy Metric | Conditions | Result | Reference(s) |

| Flour Beetle (Tribolium confusum) | Mortality | 14-day exposure | Fenthion was the most effective, this compound (as part of a broader study) showed insecticidal activity. | [9] |

| Various Stored-Product Pests | Mortality | Direct spray/residual deposit | General protocols for efficacy testing are available. | [7][10] |

Environmental Science: Pesticide Residue Analysis and Degradation

This compound is also a subject of research in environmental science, focusing on its detection in various matrices and its environmental fate.

-

Residue Analysis: Numerous analytical methods have been developed for the detection and quantification of this compound residues in food and environmental samples. These methods are crucial for monitoring food safety and environmental contamination.

-

Degradation: Studies on the hydrolysis and photolysis of this compound are important for understanding its persistence and breakdown in the environment.[10][11] Hydrolysis is a significant degradation pathway for many organophosphorus pesticides.[10]

Toxicology Profile

The toxicity of this compound has been evaluated in various organisms. As an acetylcholinesterase inhibitor, it poses a risk to non-target organisms.

Table 3: Acute Toxicity of this compound

| Organism | Route of Exposure | Toxicity Value (LD50/LC50) | Reference(s) |

| Rat | Oral | 678 mg/kg | |

| Mouse | Oral | 662 mg/kg | |

| Dog | Oral | 573 mg/kg | |

| Rat | Dermal | >3100 mg/kg | |

| Chicken | Oral | 1011 mg/kg | |

| Fish | Not specified | Moderate acute ecotoxicity | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the research applications of this compound.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of key intermediates.

Protocol: Synthesis of trans-Methacrifos

-

Preparation of Intermediates: Synthesize dimethoxyphosphinothioyl chloride and methyl 2-methyl-3-hydroxyacrylate.

-

Condensation Reaction: React dimethoxyphosphinothioyl chloride with methyl 2-methyl-3-hydroxyacrylate in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0-5 °C).

-

Work-up: After the reaction is complete, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure trans-Methacrifos.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to determine AChE activity and the inhibitory potential of compounds like this compound.[1][2][3][12]

Protocol: In Vitro AChE Inhibition Assay

-

Reagent Preparation:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) substrate solution (14 mM in deionized water).[1]

-

AChE enzyme solution (e.g., from electric eel or insect source) of known activity.

-

This compound solutions of varying concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Add the this compound solution (or solvent control).

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).[3]

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the control.

-

Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

-

Insecticide Efficacy Bioassay

This protocol outlines a general method for evaluating the efficacy of this compound against stored-product insects.

Protocol: Stored-Product Insect Bioassay

-

Insect Rearing: Maintain a healthy culture of the target insect species (e.g., Tribolium castaneum) under controlled conditions of temperature, humidity, and diet.

-

Treatment Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., acetone).

-

Treatment Application:

-

Contact Bioassay: Apply a known amount of the this compound solution to a surface (e.g., filter paper or a Petri dish) and allow the solvent to evaporate.

-

Diet Bioassay: Incorporate this compound into the insect's diet at various concentrations.

-

-

Insect Exposure: Introduce a known number of adult insects into the treated environment (contact bioassay) or provide them with the treated diet.

-

Observation: Record mortality at regular intervals (e.g., 24, 48, 72 hours).

-

Data Analysis:

-

Correct for control mortality using Abbott's formula.

-

Determine the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) using probit analysis.

-

Conclusion

This compound remains a significant compound in the field of pesticide research, primarily due to its efficacy as an acetylcholinesterase inhibitor for the control of agricultural pests. This guide has provided a detailed overview of its chemical properties, mechanism of action, research applications, and key experimental protocols. The presented quantitative data and visual workflows offer a valuable resource for scientists and professionals engaged in the study and application of this insecticide. Further research into the specific kinetics of AChE inhibition in various target and non-target species, as well as its environmental fate and degradation pathways, will continue to be of high importance.

References

- 1. benchchem.com [benchchem.com]

- 2. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C7H13O5PS | CID 3034435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. entomoljournal.com [entomoljournal.com]

- 7. trans-Methacrifos | CAS 62610-77-9 | LGC Standards [lgcstandards.com]

- 8. This compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

Toxicological Profile of Methacrifos in Invertebrates: A Technical Guide

Introduction

Methacrifos (IUPAC name: methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate) is an organophosphate insecticide and acaricide.[1] As a broad-spectrum pesticide, it has been utilized to control a variety of agricultural pests, including mites and planthoppers, on crops such as fruit trees, cotton, and vegetables. Like other organophosphorus compounds, its biological activity stems from its potent neurotoxicity to insects. This technical guide provides an in-depth overview of the toxicological profile of this compound in invertebrates, focusing on its mechanism of action, available toxicological data, and the experimental protocols used for its evaluation.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound, characteristic of organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is a critical enzyme in the central nervous system of insects and other animals. Its function is to hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

This compound acts as an irreversible inhibitor of AChE. It phosphorylates a serine residue at the active site of the enzyme, forming a stable, covalent bond. This inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft. The excess ACh results in the continuous and uncontrolled firing of nerve impulses, leading to hyperexcitation of the nervous system. This state of constant stimulation ultimately causes paralysis, respiratory failure, and death in the target invertebrate.

Ecotoxicological Data in Invertebrates

To provide context for the expected range of toxicity for an organophosphate insecticide, the following tables summarize acute toxicity data for Chlorpyrifos , a well-studied compound with the same mode of action.

Disclaimer: The data presented below is for Chlorpyrifos and should be considered as a proxy to illustrate the potential toxicity of organophosphates to invertebrates. These values are not specific to this compound.

Table 1: Acute Toxicity of Chlorpyrifos to Aquatic Invertebrates

| Species | Common Name | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Daphnia magna | Water Flea | 48-h EC50 | 0.76 | 48 hours | [3] |

| Chironomus riparius | Midge | 96-h LC50 | 0.47 | 96 hours | [4] |

| Gammarus pulex | Freshwater Shrimp | 96-h LC50 | Varies (approx. 1-5) | 96 hours | [5] |

| Americamysis bahia | Mysid Shrimp | 96-h LC50 | 0.086 | 96 hours | [4] |

Table 2: Acute Contact Toxicity of Chlorpyrifos to Terrestrial Invertebrates

| Species | Common Name | Endpoint | Value (µ g/bee ) | Exposure Duration | Reference |

| Apis mellifera | Honey Bee | 48-h LD50 | 0.01 | 48 hours | [6] |

Experimental Protocols

Standardized protocols are crucial for assessing the toxicity of chemical substances to invertebrates. The methods are designed to determine lethal (LC50) or effective (EC50) concentrations under controlled laboratory conditions. A generalized protocol for an acute toxicity test with an aquatic invertebrate, such as Daphnia magna, is detailed below, based on OECD Test Guideline 202.

Generalized Protocol: Acute Immobilisation Test in Daphnia magna (OECD 202)

-

Test Organism: Daphnia magna neonates (less than 24 hours old), sourced from a healthy, in-house culture.

-

Test Substance Preparation: A stock solution of the test substance (e.g., this compound) is prepared in a suitable solvent if the substance is not readily soluble in water. A series of test concentrations are prepared by diluting the stock solution with a standardized test medium (reconstituted hard water). A control (medium only) and, if applicable, a solvent control are included.

-

Test Conditions:

-

Vessels: Glass beakers or vials of appropriate volume (e.g., 100 mL).

-

Test Volume: Typically 50-80 mL per vessel.

-

Number of Animals: At least 20 daphnids per concentration, divided into at least four replicate vessels (5 daphnids per vessel).

-

Temperature: 20 ± 2 °C.

-

Light: A 16-hour light / 8-hour dark photoperiod.

-

Feeding: Daphnids are not fed during the test.

-

-

Procedure:

-

Neonates are randomly allocated to the test vessels containing the different concentrations of the test substance.

-

The test is run for 48 hours under static conditions (the test solutions are not renewed).

-

-

Endpoint Assessment:

-

Observations are made at 24 and 48 hours.

-

The primary endpoint is immobilisation. A daphnid is considered immobilised if it is not able to swim within 15 seconds after gentle agitation of the test vessel, even if it can still move its antennae.

-

-

Data Analysis:

-

The percentage of immobilised daphnids at each concentration is calculated at each observation time.

-

The 48-hour EC50 (the concentration that causes immobilisation in 50% of the test population) and its 95% confidence limits are determined using appropriate statistical methods, such as probit analysis or logistic regression.

-

-

Validity Criteria: For the test to be valid, the mortality/immobilisation in the control group must not exceed 10%.

References

- 1. This compound | C7H13O5PS | CID 3034435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 525. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 3. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acute toxicity of organic chemicals to Gammarus pulex correlates with sensitivity of Daphnia magna across most modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orbi.uliege.be [orbi.uliege.be]

Methacrifos: A Technical Guide to its History, Development, and Insecticidal Action

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methacrifos, an organophosphate insecticide, has a significant history in the protection of stored grains. This technical guide provides a comprehensive overview of its development, chemical properties, and mechanism of action. It details the insecticidal efficacy and toxicological profile of this compound through systematically presented quantitative data. Furthermore, this document outlines key experimental protocols for the evaluation of its bioactivity and residues, and visualizes its mode of action and a representative experimental workflow using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of insecticide science and drug development.

Introduction

This compound is an organothiophosphate insecticide and acaricide primarily utilized as a grain protectant against a variety of arthropod pests.[1][2] It exhibits stomach, contact, and respiratory action with a rapid knockdown effect and some residual activity.[2] This document will provide a detailed exploration of the history, chemical and physical properties, mode of action, synthesis, insecticidal efficacy, and toxicology of this compound.

History and Development

This compound was developed by Ciba-Geigy AG (now part of Novartis) and has been evaluated by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) on several occasions, with its first evaluation in 1980.[3][4] It was primarily used as a grain protectant in broad-spectrum control programs.[1]

Regulatory Status: this compound is not approved for use as a plant protection agent in the United Kingdom and the European Union under EC Regulation 1107/2009.[1] The Acceptable Daily Intake (ADI) for humans was established at 0.006 mg/kg body weight per day by the JMPR in 1990.[4][5]

Chemical and Physical Properties

This compound is chemically known as methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate.[5] It is an organic thiophosphate.[5]

| Property | Value | Source |

| Molecular Formula | C₇H₁₃O₅PS | [2] |

| Molecular Weight | 240.22 g/mol | [5] |

| CAS Number | 62610-77-9 | [2] |

| IUPAC Name | methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate | [5] |

| Appearance | Not specified, but used in liquid formulations | |

| Solubility | Information not readily available | |

| Stability | Unstable in dietary preparations, requiring biweekly preparation for studies.[6] |

Mode of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound functions as an inhibitor of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2]

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.

AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of acetylcholine receptors. This hyperexcitation of the nervous system results in paralysis and ultimately the death of the insect.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of key intermediates. While detailed industrial synthesis protocols are proprietary, a general pathway can be described.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Insecticidal Efficacy

This compound has been demonstrated to be effective against a range of stored-product pests.

| Pest Species | Efficacy Data | Conditions | Source |

| Flour beetle (e.g., Tribolium castaneum) | 85-95% control | Optimal temperature and humidity | [5] |

| Knockdown in 24-48 hours | [5] | ||

| Residual activity for 16-24 weeks | Typical storage conditions | [5] | |

| Grain moths | Reduced grain damage to 10% after 8 months (vs. 76% in untreated) | Field trials | [5] |

| Reduced weight loss to ~2% (vs. 13% in untreated) | [5] | ||

| Grain mites | Effective control | General use as a grain protectant | [1][2] |

Toxicology

The toxicological profile of this compound has been evaluated in various animal models.

| Parameter | Value | Species | Source |

| Acute Oral LD₅₀ | 678 mg/kg | Rat | [6] |

| Inhalation LC₅₀ (4h) | 2.2 mg/L air | Rat | |

| NOAEL (2-year study) | 0.6 mg/kg b.w. daily | Rat | |

| NOAEL (Reproduction study) | 10 ppm in diet (equivalent to 0.5 mg/kg bw/day) | Rat | [6] |

| NOAEL (Chronic study) | 100 ppm in diet (equivalent to 15 mg/kg bw/day) | Mouse | [6] |

| NOAEL (Chronic study) | 100 ppm in diet (equivalent to 2.5 mg/kg bw/day) | Dog | [6] |

| Human (4-week oral study) | NOAEL: 0.06 mg/kg bw/day | Man | [6] |

Metabolism: In animals, this compound is rapidly metabolized and excreted. The primary metabolic pathways include cleavage of the carboxymethyl ester bond, the phosphoryl methyl and vinyl ester bonds, and oxidative desulfuration.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of an insecticide's properties. Below are representative methodologies for key experiments.

Acetylcholinesterase Inhibition Assay (In Vitro)

This protocol is a generalized method based on the Ellman assay to determine the in vitro inhibitory activity of this compound on AChE.

Workflow for In Vitro AChE Inhibition Assay

Caption: A representative workflow for an in vitro acetylcholinesterase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0). Prepare serial dilutions of this compound in a solvent such as DMSO, with a final solvent concentration in the assay kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Assay Procedure: In a 96-well microplate, add the buffer, AChE solution, and either the this compound solution or the solvent (for control). Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation and Measurement: Add DTNB and the substrate to all wells to start the reaction. Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

-